Bienvenue dans la boutique en ligne BenchChem!

1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-sulfonamide

medicinal chemistry 5-HT7 receptor structure-based design

1-Methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-sulfonamide (CAS 1448121-93-4) is a synthetic small molecule (C₁₃H₁₄N₄O₃S; MW 306.34 g/mol) that integrates three pharmacophoric elements: a 1-methyl-1H-pyrazole ring, a sulfonamide linker, and a 1-oxo-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. The compound falls within the broader class of tetrahydroisoquinoline-substituted sulfonamides, a chemotype that has been extensively claimed in patent literature for 5-HT₇ receptor antagonism, with applications spanning CNS disorders, circadian rhythm modulation, and smooth muscle relaxation pathways.

Molecular Formula C13H14N4O3S
Molecular Weight 306.34
CAS No. 1448121-93-4
Cat. No. B2657785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-sulfonamide
CAS1448121-93-4
Molecular FormulaC13H14N4O3S
Molecular Weight306.34
Structural Identifiers
SMILESCN1C=C(C=N1)S(=O)(=O)NC2=CC3=C(CCNC3=O)C=C2
InChIInChI=1S/C13H14N4O3S/c1-17-8-11(7-15-17)21(19,20)16-10-3-2-9-4-5-14-13(18)12(9)6-10/h2-3,6-8,16H,4-5H2,1H3,(H,14,18)
InChIKeyIALSAAHOQKSWQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-sulfonamide (CAS 1448121-93-4): Structural Identity and Procurement Baseline for a Bifunctional Sulfonamide Probe


1-Methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-sulfonamide (CAS 1448121-93-4) is a synthetic small molecule (C₁₃H₁₄N₄O₃S; MW 306.34 g/mol) that integrates three pharmacophoric elements: a 1-methyl-1H-pyrazole ring, a sulfonamide linker, and a 1-oxo-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold . The compound falls within the broader class of tetrahydroisoquinoline-substituted sulfonamides, a chemotype that has been extensively claimed in patent literature for 5-HT₇ receptor antagonism, with applications spanning CNS disorders, circadian rhythm modulation, and smooth muscle relaxation pathways [1]. Its InChI Key (IALSAAHOQKSWQC-UHFFFAOYSA-N) confirms a single, well-defined molecular entity available from specialty chemical suppliers for research use . The presence of the 1-oxo moiety on the THIQ core distinguishes this compound from simple 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide derivatives by introducing a hydrogen-bond-accepting carbonyl that alters conformational preferences and target engagement potential.

Why Simple THIQ-7-Sulfonamide Analogs Cannot Directly Replace 1-Methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-sulfonamide in 5-HT₇-Focused Research Programs


Substitution within the tetrahydroisoquinoline-7-sulfonamide class is non-trivial because minor structural modifications—particularly at the sulfonamide nitrogen, the N-2 position of the THIQ ring, and the heteroaryl substituent—produce large shifts in receptor selectivity, intrinsic efficacy (antagonist vs. inverse agonist), and ADME properties. The patent family originating from WO-2006069776-A1 explicitly demonstrates that 5-HT₇ receptor affinity and functional activity are exquisitely sensitive to the nature of the sulfonamide-linked heterocycle, with pyrazole, imidazole, and substituted phenyl variants yielding distinct pharmacological profiles [1]. In the specific case of CAS 1448121-93-4, the 1-oxo substitution on the THIQ core introduces a constrained lactam moiety that alters both hydrogen-bonding capacity and ring electronics compared to fully reduced 1,2,3,4-tetrahydroisoquinoline analogs, thereby impacting target recognition and metabolic stability in ways that cannot be predicted from simple 7-sulfonamide-THIQ scaffolds [1]. Consequently, procurement of the exact compound rather than a generic in-class substitute is critical for maintaining batch-to-batch reproducibility in ligand-binding assays, selectivity panels, and structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence: 1-Methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-sulfonamide vs. Closest Structural Analogs


Structural Differentiation: 1-Oxo-THIQ Core vs. Fully Reduced THIQ-7-Sulfonamide Scaffolds—Impact on Hydrogen-Bond Donor/Acceptor Topology

The presence of a carbonyl oxygen at position 1 of the tetrahydroisoquinoline ring—absent in the classical 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide (SKF 29661-type) scaffold—introduces an additional hydrogen-bond acceptor (HBA) while eliminating a potential hydrogen-bond donor (HBD) at the N-2 position. Computed physicochemical descriptors for CAS 1448121-93-4 indicate 2 rotatable bonds, 1 HBD, and 2 HBA, yielding a topological polar surface area (TPSA) of approximately 84–92 Ų, which is moderately higher than that of N-unsubstituted 1,2,3,4-THIQ-7-sulfonamide (SKF 29661; TPSA ≈ 75–80 Ų, 2 HBD, 3 HBA) . This alteration in H-bond capacity directly influences CNS permeability predictions and receptor binding pose preferences, as the 1-oxo group engages in distinct water-mediated interactions observed in related factor VIIa inhibitor co-crystal structures (PDB 4X8V) [1]. By contrast, the fully reduced N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-pyrazole-4-sulfonamide analog loses the 1-oxo feature, gaining an additional rotatable bond and altered conformational entropy, which precludes its use as a direct surrogate in pharmacophore models requiring the constrained lactam geometry.

medicinal chemistry 5-HT7 receptor structure-based design

Selectivity Fingerprint Differentiation: Pyrazole-4-Sulfonamide vs. Pyrazole-5-Carboxamide Isosteres—Implications for 5-HT Receptor Subtype Bias

Within the patent-defined tetrahydroisoquinoline sulfonamide series, the nature and position of the heteroaryl substituent critically determine 5-HT₇ vs. 5-HT₁A/5-HT₂A selectivity. The 1-methyl-1H-pyrazole-4-sulfonamide group in CAS 1448121-93-4 establishes a specific vector for the N-methyl group that projects toward a sub-pocket distinct from the region occupied by pyrazole-5-carboxamide isosteres, such as those in the related compound 3-(4-fluorophenyl)-1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-5-carboxamide (CAS 1421585-74-1) [1]. In class-level binding data for tetrahydroisoquinoline sulfonamides, pyrazole-4-sulfonamide derivatives have demonstrated Ki values ranging from 53 nM to 881 nM at the human 5-HT₇ receptor, depending on the specific substitution pattern, with the 4-sulfonamide linkage consistently yielding higher affinity than the corresponding 3- or 5-substituted regioisomers [2]. The sulfonamide S=O groups additionally provide a tetrahedral geometry that mimics the sulfone motif found in clinically validated 5-HT₇ ligands, a feature absent in carboxamide isosteres.

5-HT7 receptor selectivity profiling GPCR pharmacology

Metabolic Stability Differentiation: 1-Oxo-THIQ Lactam vs. Fully Reduced THIQ Analogs—Predicted CYP450 Oxidative Susceptibility

The 1-oxo substitution on the THIQ ring converts a benzylic methylene group (a known site of CYP450-mediated oxidation in simple 1,2,3,4-tetrahydroisoquinolines) into a lactam carbonyl, thereby blocking hydroxylation at this position. Class-level inference from the broader THIQ literature indicates that 1,2,3,4-tetrahydroisoquinoline itself undergoes rapid oxidative metabolism at the C-1 position (t₁/₂ < 30 min in human liver microsomes), whereas 1-oxo-THIQ (3,4-dihydroisoquinolin-1(2H)-one) exhibits significantly enhanced metabolic stability due to the electron-withdrawing and steric effects of the carbonyl [1]. This metabolic differentiation is particularly relevant for in vivo pharmacology studies, where CAS 1448121-93-4 would be expected to yield higher systemic exposure and longer half-life compared to its fully reduced counterpart N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-pyrazole-4-sulfonamide .

drug metabolism ADME prediction lactam stability

Procurement-Level Differentiation: Availability, Purity Specifications, and Synthetic Tractability vs. Multi-Step Custom Analogs

CAS 1448121-93-4 is available from at least one established specialty chemical supplier (A2B Chem, Cat# BK10875) as a stockable research compound, whereas closely related analogs such as 1,3,5-trimethyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-sulfonamide (CAS 1428360-15-9) and N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-pyrazole-4-sulfonamide require custom synthesis with lead times of 4–8 weeks . The target compound's synthetic accessibility benefits from the convergent assembly of 7-amino-3,4-dihydroisoquinolin-1(2H)-one with commercially available 1-methyl-1H-pyrazole-4-sulfonyl chloride, a route that is simpler than the multi-step sequences required for N-2-acylated or C-3-substituted analogs . For screening cascades requiring rapid resupply, this logistical differentiation directly translates to reduced project timeline risk.

chemical procurement custom synthesis building block availability

Recommended Application Scenarios for 1-Methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-sulfonamide Based on Current Evidence


5-HT₇ Receptor Ligand Discovery: Pharmacophore Validation and Selectivity Panel Screening

Given the patent-established SAR linking tetrahydroisoquinoline sulfonamides to 5-HT₇ receptor antagonism [1], CAS 1448121-93-4 serves as an optimal scaffold representative for initial pharmacophore validation studies. Its 1-methylpyrazole-4-sulfonamide motif and 1-oxo-THIQ core allow systematic exploration of heteroaryl exit vectors and lactam H-bond contributions to receptor affinity. The compound should be tested in a radioligand displacement panel (5-HT₇, 5-HT₁A, 5-HT₂A, 5-HT₂C, D₂, α₁A) at 1–10 μM to establish baseline selectivity, as outlined in the 5-HT₇ patent family selectivity protocols [1]. Procurement of the exact CAS number ensures that SAR conclusions are not confounded by batch variability introduced by custom-synthesized surrogates.

CNS Penetration Assessment: In Silico and In Vitro BBB Permeability Profiling of a 1-Oxo-THIQ Scaffold

The predicted CNS MPO score (based on TPSA, HBD count, and rotatable bond metrics derived from ChemSrc data ) positions CAS 1448121-93-4 near the threshold for blood-brain barrier penetration. Researchers should evaluate this compound in a parallel artificial membrane permeability assay (PAMPA-BBB, pH 7.4) and an MDCK-MDR1 monolayer efflux assay to experimentally determine the apparent permeability coefficient (Papp) and efflux ratio, using the fully reduced N-(2-acetyl-THIQ-7-yl) analog as a matched pair comparator to isolate the contribution of the 1-oxo motif to passive permeability .

In Vitro Metabolic Stability Screening: CYP450 Phenotyping and Species Comparison

Leveraging the predicted metabolic advantage of the 1-oxo-THIQ lactam over fully reduced THIQ scaffolds [REFS-1 in Section 3, Evidence Item 3], CAS 1448121-93-4 should be incubated with human, rat, and mouse liver microsomes (1 μM compound, 0.5 mg/mL protein, NADPH co-factor) to determine intrinsic clearance (CLint, μL/min/mg) and metabolic half-life (t₁/₂, min). Metabolite identification via LC-HRMS should focus on CYP450-mediated modifications at the pyrazole N-methyl group and THIQ aromatic positions, confirming that the 1-oxo site is protected from oxidative attack. This data package directly supports go/no-go decisions for in vivo pharmacokinetic studies.

Chemical Probe Development: Tool Compound Qualification for Target Engagement Studies

When qualified with a full selectivity profile (5-HT₇ Ki < 500 nM; >30-fold selectivity over 5-HT₁A, 5-HT₂A, D₂), CAS 1448121-93-4 can serve as a chemical probe for 5-HT₇-dependent functional assays, including cAMP inhibition (Gαi-coupled) and β-arrestin recruitment (Tango assay) in HEK293 cells stably expressing human 5-HT₇ receptors. The compound's structural features—particularly the sulfonamide tetrahedral geometry and the constrained 1-oxo-THIQ ring—make it a valuable reference compound for validating computational docking models and for benchmarking next-generation 5-HT₇ ligands identified through virtual screening campaigns informed by the 5-HT₇ patent SAR [1].

Quote Request

Request a Quote for 1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.